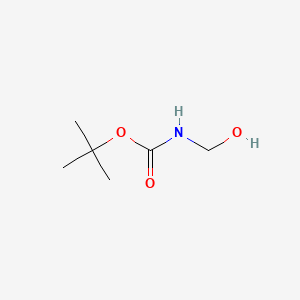

N-Boc-aminomethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-aminomethanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a methanol molecule. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is a popular protecting group due to its stability under a variety of conditions and its ease of removal.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-aminomethanol can be synthesized through the reaction of tert-butoxycarbonyl chloride with aminomethanol. The reaction typically proceeds as follows:

Reaction Setup: Dissolve aminomethanol in an appropriate solvent such as dichloromethane.

Addition of Reagent: Slowly add tert-butoxycarbonyl chloride to the solution while maintaining a low temperature (0-5°C) to control the reaction rate.

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.

Workup: Quench the reaction with water, extract the organic layer, and purify the product using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-aminomethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products Formed

Oxidation: Formation of Boc-protected amino aldehyde or Boc-protected amino acid.

Reduction: Formation of Boc-protected amine.

Substitution: Formation of Boc-protected amino halide or other substituted derivatives.

Aplicaciones Científicas De Investigación

N-Boc-aminomethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of N-Boc-aminomethanol primarily involves the protection of amino groups. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

C-(N-carbobenzyloxyamino)methanol: Features a carbobenzyloxy (Cbz) protecting group instead of a Boc group.

C-(N-fluorenylmethyloxycarbonylamino)methanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

N-Boc-aminomethanol is unique due to the stability and ease of removal of the Boc group. Compared to Cbz and Fmoc protecting groups, the Boc group is more stable under basic conditions and can be removed under milder acidic conditions, making it a versatile choice for peptide synthesis and other organic transformations.

Actividad Biológica

N-Boc-aminomethanol, a derivative of aminomethanol with a tert-butyloxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, which is crucial for its reactivity and biological interactions. The Boc group serves as a protective moiety that enhances the stability of the compound during reactions and facilitates selective functionalization.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of ethanolamine derivatives. A notable method includes using commercially available N-Boc-ethanolamine as a starting material, which can be selectively functionalized to yield various mono-N-alkylated derivatives. This approach minimizes the need for expensive catalysts and complex reaction conditions .

Research indicates that this compound derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Neuroprotective Effects : Certain studies highlight the compound's ability to modulate neurotransmitter systems, particularly as NMDA receptor antagonists. This activity may contribute to neuroprotective effects in models of neurodegenerative diseases .

- Peptidomimetic Properties : The compound's structural features allow it to mimic natural peptides, enhancing its potential as a therapeutic agent in treating metabolic disorders .

Case Studies

-

Synthesis and Evaluation of Quinazolinone Derivatives :

A study demonstrated the utility of N-Boc-protected amino acids in synthesizing quinazolinone derivatives, which are known for their diverse biological activities. The synthesized compounds exhibited significant enantiomeric purity and were evaluated for their biological activity against cancer cell lines . -

Neuroprotective Properties :

In a series of experiments, this compound derivatives were tested for their ability to inhibit NR2B-containing NMDA receptors. The results indicated that certain analogs displayed potent antagonistic activity, which could be beneficial in treating conditions like Alzheimer's disease . -

Peptide Mimics :

Research into β3-amino acid methyl esters derived from this compound showed promising results in terms of stability against enzymatic degradation and enhanced oral bioavailability. This suggests potential applications in drug formulation strategies aimed at improving therapeutic efficacy .

Table 1: Summary of Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

tert-butyl N-(hydroxymethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBAFRIVZUVHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.